Cas no 72-69-5 (Nortriptyline)

Nortriptyline 化学的及び物理的性質
名前と識別子
-
- nortriptyline
- 10,11-dihydro-5-(3-methylaminopropylidene)dibenzo(a,d)cycloheptene
- N-[3-(10,11-DIHYDRO-5H-DIBENZO[A,D][7]ANNULEN-5-YLIDENE)PROPYL]-N-METHYLAMINE HYDROCHLORIDE
- [14C]-Nortriptyline
- allegron
- Ateben
- Avantyl
- Aventyl
- desmethylamitriptyline
- lambeck
- Lumbeck
- noramitriptyline
- Noritren
- notriptyline
- Psychostyl
- Sesaval
- NORTRIPTYLINE [MI]
- KBioSS_001521
- methyl({3-[(2E)-tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]propyl})amine
- NCGC00014483
- AB00052061
- Prestwick3_000254
- DivK1c_000151
- Nortriptylinum [INN-Latin]
- 10,11-Dihydro-5-(3-methylaminopropylidene)-5H-dibenzo[a,d][1,4]cycloheptene
- NCGC00014483-16
- NCGC00024261-04
- 21B
- SPBio_002287
- N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
- SBI-0050843.P004
- EN300-57709
- Spectrum_001041
- NSC 757234
- 5-[3-(Methylamino)propylidene]dibenzo[a,E]cyclohepta[1,5]diene
- 3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methylpropylamine
- NCIStruc2_000700
- NCGC00014483-07
- NCGC00014483-14
- NCIOpen2_004361
- NORTRIPTYLINE [VANDF]
- SDCCGSBI-0050843.P006
- methyl({3-[(2E)-tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]propyl})amine
- Spectrum5_001377
- Nortiptylinum (INN-Latin)
- NCGC00024261-05
- Q61387
- SPECTRUM1500442
- NCGC00014483-23
- KBio3_001611
- nortriptylina
- 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methyl-
- Demethylamitryptyline
- NCIStruc1_000856
- SCHEMBL34527
- 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-
- NSC-757234
- BIDD:PXR0187
- MRF-0000480
- MS-23718
- NCI-169453
- Nortryptiline
- 3-(10,11-Dihydro-5H-dibenzo
- KBio2_004089
- NCGC00024261-06
- NCGC00014483-09
- GTPL2404
- DTXCID903384
- AB00052061_16
- Spectrum2_000997
- Pamelor hydrochloride
- HMS2091J20
- Prestwick1_000254
- SR-01000000223-4
- NORTRIPTYLINE [INN]
- KUC112478N
- Nortrilen
- BSPBio_002111
- Nortriptylene hydrochloride
- BSPBio_000068
- Spectrum4_000455
- HMS1920B20
- Nortriptylinum
- NCGC00014483-10
- Nortriptylinum (INN-Latin)
- KBio1_000151
- 3-(10,11-DIHYDRO-5H-DIBENZO(A,D)(7)ANNULEN-5-YLIDENE)-N-METHYLPROPAN-1-AMINE
- D08288
- Pharmakon1600-01500442
- BRD-K91263825-003-03-2
- 3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
- Nortriptyline [INN:BAN]
- NSC757234
- 10,11-DIHYDRO-N-METHYL-5H-DIBENZO(A,D)CYCLOHEPTENE-D(SUP5,.GAMMA.)-PROPYLAMINE
- BDBM112777
- 5H-Dibenzo[a,d]cycloheptene-.DELTA.5,.gamma.-propylamine, 10,11-dihydro-N-methyl-
- methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine
- NINDS_000151
- CCG-38266
- KBio2_006657
- NCGC00014483-11
- Demethylamitryptylene
- NCGC00024261-03
- Lopac-N-7261
- Nortriptyline (INN)
- Desmethylamitriptylin
- Prestwick0_000254
- 5-(alpha-Methylaminopropylidene)dibenzo(a,d)cyclohepta(1,4)diene
- N06AA10
- NCGC00014483-05
- NCI169453
- Demethylamitriptylene
- HSDB 3371
- 10,11-dihydro-N-methyl-5H-dibenzo(a,d)cycloheptene-delta5,gamma-propylamine
- 5-(3-Methylaminopropylidene)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene
- 10,11-Dihydro-N-methyl-5H-dibenzo(a,d)cycloheptane-.DELTA.,.gamma.-propylamine
- 3-(5,6-dihydrodibenzo[[?],[?]][7]annulen-11-ylidene)-N-methyl-propan-1-amine
- 5-(3-(Methylamino)propylidene)dibenzo(a,e)cyclohepta(1,5)diene
- CHEMBL445
- NS00010393
- Nortriptilina
- KSC-315-028-
- F82279
- Psychostyl (Salt/Mix)
- 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methyl-1-propanamine
- QTL1_000063
- Nortriptilina [DCIT]
- NCGC00014483-02
- AMITRIPTYLINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine
- NCGC00014483-04
- DB00540
- Sensaval
- 10,11-dihydro-N-methyl-5H-dibenzo[a,d]cycloheptene-Delta(5,gamma)-propylamine
- CS-0067638
- CHEBI:7640
- KBio2_001521
- Aventyl;Desitriptilina
- EINECS 200-788-8
- PDSP2_001788
- IDI1_000151
- Desitriptilina
- 5H-Dibenzo(a,d)cycloheptene-delta(5,gamma)-propylamine, 10,11-dihydro-N-methyl
- BPBio1_000076
- Prestwick2_000254
- Demethylamitriptyline
- C07274
- BL03SY4LXB
- KBioGR_000870
- BRN 2216786
- NCI60_001354
- N-Methyl-3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yliden)propylamin
- NORTRIPTYLINE [WHO-DD]
- Nortryptyline
- 10,11-Dihydro-5-(3-methylaminopropylidene)-5H-dibenzo(a,d)(1,4)cycloheptene
- US8629135, SW-02
- Desitriptyline
- NSC78248
- UNII-BL03SY4LXB
- HMS500H13
- Nortrilen (TN)
- SPBio_001093
- Lopac0_000868
- NCGC00014483-06
- 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methylpropylamine
- PHVGLTMQBUFIQQ-UHFFFAOYSA-N
- NCGC00014483-12
- Pamelor
- 10,11-Dihydro-N-methyl-5H-dibenzo(a,d)cycloheptene-delta(5,gamma)-propylamine
- Triptyline-M nor
- 72-69-5
- PDSP1_001805
- (2)10,11-Dihydro-N-methyl-5H-dibenzo[a,d]cycloheptene-.delta.5.gamma.-propylamine
- Amitryptyline, demethyl-
- NSC169453
- NCGC00014483-08
- CCRIS 9175
- DTXSID9023384
- Spectrum3_000526
- NCGC00014483-03
- 10,11-DIHYDRO-N-METHYL-5H-DIBENZO(A,D)CYCLOHEPTENE-D(SUP5,gamma)-PROPYLAMINE
- CAS-894-71-3
- 10,11-dihydro-N-methyl-5H-dibenzo[a,d]cycloheptene-Delta5,gamma-propylamine
- HY-118620
- 5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N-methyl-
- 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-methyl-1-propanamine
- DB-240489
- BRD-K91263825-003-21-4
- DA-56264
- Nortriptyline
-
- インチ: InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20H,6,12-14H2,1H3
- InChIKey: PHVGLTMQBUFIQQ-UHFFFAOYSA-N
- ほほえんだ: CNCC/C=C1\C2=CC=CC=C2CCC2=CC=CC=C\12
計算された属性
- せいみつぶんしりょう: 263.16700
- どういたいしつりょう: 263.167
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 12A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 0.9790 (rough estimate)
- ふってん: 396.62°C (rough estimate)
- フラッシュポイント: 194.9 °C
- 屈折率: 1.4900 (estimate)
- PSA: 12.03000
- LogP: 4.21730
Nortriptyline セキュリティ情報
Nortriptyline 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
Nortriptyline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57709-1.0g |
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine |
72-69-5 | 1g |
$0.0 | 2023-06-07 | ||
eNovation Chemicals LLC | Y1259908-1g |
NORTRIPTYLINE |
72-69-5 | 98% | 1g |
$385 | 2024-06-06 | |
Enamine | EN300-57709-0.5g |
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine |
72-69-5 | 0.5g |
$68.0 | 2023-02-09 | ||
ChemScence | CS-0067638-1g |
Nortriptyline |
72-69-5 | 1g |
$430.0 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1259908-5g |
NORTRIPTYLINE |
72-69-5 | 98% | 5g |
$1280 | 2024-06-06 | |
Enamine | EN300-57709-0.1g |
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine |
72-69-5 | 0.1g |
$30.0 | 2023-02-09 | ||
ChemScence | CS-0067638-100mg |
Nortriptyline |
72-69-5 | 100mg |
$155.0 | 2022-04-26 | ||
ChemScence | CS-0067638-25g |
Nortriptyline |
72-69-5 | 25g |
$7500.0 | 2022-04-26 | ||
MedChemExpress | HY-118620-50mg |
Nortriptyline |
72-69-5 | 99.97% | 50mg |
¥950 | 2024-07-20 | |
1PlusChem | 1P00FCYN-5mg |
NORTRIPTYLINE |
72-69-5 | 5mg |
2024-04-21 |
Nortriptyline 関連文献
-
J. R. Salmon,P. R. Wood Analyst 1976 101 611
-
Gillian M. Greenway,Sarah J. L. Dolman Analyst 1999 124 759
-
Pablo Taboada,David Attwood,Juan M. Ruso,Manuel García,Víctor Mosquera Phys. Chem. Chem. Phys. 2000 2 5175
-
Fernanda C. Cardoso,Matthieu Schmit,Michael J. Kuiper,Richard J. Lewis,Kellie L. Tuck,Peter J. Duggan RSC Med. Chem. 2022 13 183
-
Fernanda C. Cardoso,Matthieu Schmit,Michael J. Kuiper,Richard J. Lewis,Kellie L. Tuck,Peter J. Duggan RSC Med. Chem. 2022 13 183
-
Benjamin D. Cosgrove,Leonidas G. Alexopoulos,Ta-chun Hang,Bart S. Hendriks,Peter K. Sorger,Linda G. Griffith,Douglas A. Lauffenburger Mol. BioSyst. 2010 6 1195
-
Jacob Andersen,Anders S. Kristensen,Benny Bang-Andersen,Kristian Str?mgaard drugs with serotonin and norepinephrine transporters. Jacob Andersen Anders S. Kristensen Benny Bang-Andersen Kristian Str?mgaard Chem. Commun. 2009 3677
-
Carmina Vejar-Vivar,María Teresa García-Valverde,Claudia Mardones,Rafael Lucena,Soledad Cárdenas RSC Adv. 2021 11 22683
-
Nickolaj Jacob Petersen,Jacob S?nderby Pedersen,Nicklas N?rg?rd Poulsen,Henrik Jensen,Christian Skonberg,Steen Honoré Hansen,Stig Pedersen-Bjergaard Analyst 2012 137 3321
-
Mohammad Soltani,Brandon L. Mash,Julian Henseler,Sharhzad Badri,Matthias Zeller,E. Alan Salter,Andrzej Wierzbicki,Alexandra C. Stenson,James H. Davis Chem. Commun. 2019 55 13546
Nortriptylineに関する追加情報
Introduction to Nortriptyline (CAS No. 72-69-5): Pharmacological Profile and Recent Research Developments
Nortriptyline, chemically designated as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5,6-dione monohydrochloride, is a tricyclic antidepressant (TCA) with significant clinical applications. Its CAS number, 72-69-5, uniquely identifies it in the chemical literature and databases. This compound has been extensively studied for its pharmacological properties and therapeutic effects, particularly in the treatment of depression and neuropathic pain.
The molecular structure of Nortriptyline consists of a tricyclic ring system with an amine group at the 3-position. This structural feature contributes to its ability to interact with various neurotransmitter receptors in the central nervous system. Specifically, Nortriptyline exhibits potent binding affinity for serotonin (5-HT2A, 5-HT2C) and norepinephrine (α1, α2) receptors, which underpins its antidepressant and anxiolytic effects. Additionally, it has moderate affinity for histamine H1 receptors, which explains some of its anticholinergic side effects.
Historically, Nortriptyline has been a cornerstone in the management of major depressive disorder (MDD). Its efficacy was established through numerous clinical trials conducted over several decades. However, recent research has focused on refining its therapeutic use and exploring novel applications. One of the most intriguing areas of study has been its potential role in treating chronic pain conditions.
Recent studies have demonstrated that Nortriptyline can be effective in managing neuropathic pain syndromes such as diabetic peripheral neuropathy and postherpetic neuralgia. The mechanisms behind this effect are multifaceted. Nortriptyline's ability to modulate neurotransmitter activity not only affects mood but also influences pain perception by interacting with descending pain control pathways. This has led to investigations into its use as an adjuvant therapy alongside conventional pain medications.
Another area of active research is the pharmacokinetics and pharmacodynamics of Nortriptyline. Advanced analytical techniques have enabled researchers to gain deeper insights into how the drug is metabolized and distributed within the body. For instance, studies using mass spectrometry have identified key metabolites and their pathways, which has implications for drug dosing and patient monitoring. These findings are crucial for optimizing therapeutic regimens and minimizing adverse effects.
The development of novel formulations of Nortriptyline has also been a focus of recent research. Traditional oral formulations can exhibit issues such as poor bioavailability and variable absorption rates. To address these challenges, researchers have explored transdermal delivery systems and sustained-release formulations. These innovations aim to provide more consistent drug levels in the bloodstream, thereby enhancing therapeutic efficacy and patient compliance.
Furthermore, the neurobiological targets of Nortriptyline have been further elucidated through preclinical studies using animal models. These studies have revealed that Nortriptyline can influence neuroplasticity and neurogenesis in the hippocampus, a brain region critical for learning and memory. This finding opens up possibilities for exploring its potential in treating cognitive disorders such as Alzheimer's disease.
The safety profile of Nortriptyline remains a key consideration in its clinical use. While generally well-tolerated, common side effects include dry mouth, constipation, blurred vision, and sedation due to its anticholinergic properties. More serious adverse effects, such as cardiac arrhythmias and orthostatic hypotension, necessitate careful monitoring in patients with pre-existing cardiovascular conditions. Recent research has focused on identifying genetic biomarkers that can predict individual responses to Nortriptyline therapy, thereby enabling personalized medicine approaches.
In conclusion, Nortriptyline continues to be a significant therapeutic agent in psychiatry and pain management. Ongoing research is expanding our understanding of its mechanisms of action and identifying new applications for this versatile compound. Advances in formulation technology and pharmacogenomics are poised to enhance its clinical utility further. As our knowledge base grows, so too does the potential for optimizing patient care through targeted use of Nortriptyline.
72-69-5 (Nortriptyline) 関連製品
- 50-48-6(Amitriptyline)
- 894-71-3(Nortriptyline hydrochloride)
- 4444-42-2(Desmethylnortriptyline)
- 14348-75-5(2,7-Dibromo-9-fluorenone)
- 2034486-46-7(2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide)
- 537705-83-2(4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI))
- 121199-17-5(2-(6-bromo-3-oxoisoindolin-1-yl)acetic acid)
- 2680711-96-8(3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 2639406-24-7(1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)
- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)
